molecular formula C13H13N5 B14211981 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-36-0

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B14211981
CAS No.: 787591-36-0
M. Wt: 239.28 g/mol
InChI Key: JEPAGJWRFPDYAX-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a chemical research reagent designed for investigative applications, primarily in the field of oncology and kinase biology. This compound belongs to the class of imidazo[1,2-a]pyrazin-8-amines, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor . Specifically, analogues of this scaffold have been identified as novel, potent, and selective inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6) . The presence of the 3-aminophenyl substituent and the N-methyl group on the pyrazine ring are features common to compounds explored for their interaction with catalytic kinase domains, making this reagent a valuable template for structure-activity relationship (SAR) studies . The broader imidazopyrazine core is a privileged structure in drug discovery due to its favorable physicochemical properties, which can contribute to good membrane permeability . This reagent is provided For Research Use Only and is intended strictly for use in non-clinical laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a key intermediate or a lead structure in hit-to-lead optimization campaigns, biochemical assay development, and mechanistic studies aimed at understanding kinase signaling pathways in diseases such as cancer .

Properties

CAS No.

787591-36-0

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

3-(3-aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H13N5/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,15,16)

InChI Key

JEPAGJWRFPDYAX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)

The imidazo[1,2-a]pyrazine core is predominantly synthesized using GBB-3CR, which condenses 2-aminopyrazine, aryl aldehydes, and isocyanides. For 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine, the reaction begins with 2-aminopyrazine (1) and 3-nitrobenzaldehyde (2) , followed by reduction of the nitro group to an amine post-cyclization. Acid catalysts such as p-toluenesulfonic acid (pTSA) or scandium triflate (Sc(OTf)₃) are critical for imine formation and subsequent cycloaddition.

Mechanistic Insights :

  • Imine Formation : 2-Aminopyrazine reacts with 3-nitrobenzaldehyde under acidic conditions to generate an imine intermediate.
  • Cycloaddition : The imine undergoes [4+1] cycloaddition with tert-butyl isocyanide, forming the imidazo[1,2-a]pyrazine core.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding the final product.

Optimization Challenges :

  • Electron-Donating vs. Electron-Withdrawing Groups : Substrates with electron-donating groups (e.g., methoxy) on the aldehyde yield higher conversions (50–60%) compared to electron-withdrawing groups (e.g., CF₃, 30%) due to enhanced nucleophilicity.
  • Catalyst Loading : Scandium triflate (10 mol%) outperforms pTSA in reactions requiring steric bulk tolerance.

Functionalization Strategies for Side-Chain Incorporation

Buchwald-Hartwig Cross-Coupling for N-Methylation

The N-methyl group at position 8 is introduced via Buchwald-Hartwig amination. Using palladium catalysts (e.g., Pd₂(dba)₃), 8-bromoimidazo[1,2-a]pyrazine intermediates react with methylamine under inert conditions.

Reaction Conditions :

  • Catalyst System : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2 equiv)
  • Solvent : Toluene, 110°C, 12 h

Yield : 65–70% after column chromatography.

Suzuki-Miyaura Coupling for 3-Aminophenyl Attachment

The 3-aminophenyl moiety is installed via Suzuki-Miyaura coupling between 3-bromophenylboronic acid and the imidazo[1,2-a]pyrazine core.

Procedure :

  • Protection : The amine group is protected as a tert-butyl carbamate (Boc) to prevent side reactions.
  • Coupling : Pd(PPh₃)₄ (2 mol%) mediates the cross-coupling in a dioxane/H₂O (4:1) mixture at 80°C.
  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine.

Key Data :

Step Reagents Yield (%)
Boc Protection Boc₂O, DMAP, CH₂Cl₂ 85
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ 72
TFA Deprotection TFA (50% in CH₂Cl₂) 90

Alternative Cyclization Approaches

Sodium Hydride-Mediated Cyclization

A metal-free route involves cyclization of formimidamide intermediates using sodium hydride (NaH). This method avoids transition metals, making it cost-effective for large-scale synthesis.

Procedure :

  • Formimidamide Synthesis : 2-Aminopyrazine reacts with benzyl chloride derivatives in DMF to form formimidamide pyridinium salts.
  • Cyclization : NaH (2 equiv) in THF induces 5-endo-trig cyclization at 65°C.

Advantages :

  • Regioselectivity : Exclusive formation of 3-substituted products.
  • Scalability : No column chromatography required; precipitation yields >60% pure product.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) resolves regioisomers.
  • HPLC Purity : >95% purity confirmed via reverse-phase C18 column (ACN/H₂O gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.78 (d, J = 8.4 Hz, 2H, ArH), 3.12 (s, 3H, NCH₃).
  • HRMS : m/z calcd. for C₁₃H₁₃N₅ [M+H]⁺: 239.28; found: 239.29.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

SAMHD1 Inhibition :
  • TH6342 and TH7528 are evaluated as SAMHD1 dNTPase inhibitors, with substituents influencing potency. The 2-chlorophenyl group in TH6342 may enhance hydrophobic interactions compared to the thiophene in TH7528 .
Kinase Targeting :
  • Co-crystal structures of imidazo[1,2-a]pyrazin-8-amine derivatives with PTK6 (1.70 Å resolution) demonstrate direct hinge-region binding, mimicking ATP .
  • 3-(1-Methyl-1H-pyrazol-4-yl)-N-(4-methylthiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine targets Aurora A and STK1 kinases, with methylpyrazole improving selectivity .
Adenine Mimicry :
  • The scaffold’s planar structure and hydrogen-bonding capacity (via the 8-amine group) enable ATP-competitive inhibition, as seen in kinase assays .

Physicochemical and Pharmacokinetic Properties

Property 3-(3-Aminophenyl)-N-methyl Derivative 3-Bromo Analogs (e.g., ) TH6342 SC9
Molecular Weight ~280 g/mol (estimated) 213–365 g/mol 365.2 g/mol 319.34 g/mol
Solubility Moderate (polar 3-aminophenyl) Low (bromo substituent) Low Improved (fluorophenyl)
LogP ~2.5 (estimated) 3.7–4.0
Metabolic Stability Potential oxidation at aminophenyl Stable (bromo inertness) High (fluorine presence)

Key Observations :

  • Brominated analogs (e.g., 3-Bromoimidazo[1,2-a]pyrazin-8-amine) exhibit higher LogP, reducing solubility but enhancing membrane permeability .
  • Fluorophenyl substituents (e.g., SC9) improve metabolic stability and target affinity due to fluorine’s electronegativity and small size .

Therapeutic Potential

  • Oncology : Derivatives like TH6342 and Aurora A inhibitors show promise in breast cancer and leukemia models .
  • Antiviral Therapy : SAMHD1 inhibitors may potentiate nucleoside analog therapies by depleting dNTP pools .

Biological Activity

3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine, also known as N-methylimidazo[1,2-a]pyrazin-8-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC7_7H8_8N4_4
Molecular Weight148.165 g/mol
CAS Number117718-89-5
LogP0.844
PSA42.22 Ų

Research indicates that imidazo[1,2-a]pyrazine derivatives, including this compound, exhibit various biological activities primarily through the inhibition of specific enzymes and pathways. Notably, they have been studied as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a crucial role in regulating immune responses by hydrolyzing cyclic GMP-AMP (cGAMP) .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. For instance, one study demonstrated that a related compound significantly inhibited tumor growth in murine models when combined with anti-PD-1 antibodies, achieving a tumor growth inhibition rate of 77.7% . This suggests that compounds like this compound could enhance immunotherapeutic strategies against cancer.

Antibacterial Properties

Another area of interest is the antibacterial activity of imidazo[1,2-a]pyrazines. A patent describes their use as antibacterial agents against Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila . The mechanism involves disrupting bacterial protein secretion systems, which are essential for their pathogenicity.

Case Studies and Research Findings

  • ENPP1 Inhibition : A recent study identified a derivative of imidazo[1,2-a]pyrazine with an IC50_{50} value of 5.70 nM against ENPP1. This compound not only inhibited ENPP1 but also enhanced the expression of downstream genes involved in the STING pathway, indicating its potential in cancer immunotherapy .
  • Antibacterial Efficacy : Research has shown that imidazo[1,2-a]pyrazines can effectively inhibit bacterial growth in vitro. For example, compounds were tested against various strains of bacteria and showed promising results in reducing bacterial viability .
  • Synthesis and Modification : Various synthetic routes have been explored to optimize the biological activity of these compounds. For instance, modifications at different positions on the pyrazine ring have been shown to enhance potency and selectivity against target enzymes .

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